molecular formula C10H14N2O3 B1459714 Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1616500-61-8

Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1459714
CAS No.: 1616500-61-8
M. Wt: 210.23 g/mol
InChI Key: SIHVKLKDTWICHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing fused ring systems. The compound is officially designated under Chemical Abstracts Service registry number 1616500-61-8, which serves as its unique chemical identifier in scientific databases and commercial catalogues. The International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating multiple functional groups and a bicyclic framework characteristic of pyrazolopyridine derivatives.

The systematic name breaks down into several key components that describe the molecular architecture. The core structure consists of a tetrahydropyrazolo[1,5-a]pyridine scaffold, indicating a pyrazole ring fused to a pyridine ring where the pyridine portion exists in a partially saturated state. The numbering system follows International Union of Pure and Applied Chemistry conventions for fused heterocycles, with the pyrazole nitrogen atoms occupying positions 1 and 2, and the fusion occurring between the pyrazole and pyridine rings at positions 1 and 5a respectively. This nomenclature system ensures unambiguous identification of substitution patterns and structural relationships within the molecule.

Alternative systematic names encountered in chemical databases include "methyl 2-(hydroxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate," which explicitly denotes the saturation state of the pyridine ring carbons. The compound also carries the molecular descriptor number MFCD26130363 in chemical databases, providing additional verification of its structural identity. The systematic nomenclature reflects two primary functional groups: a methyl ester group at position 3 of the pyrazole ring and a hydroxymethyl substituent at position 2, creating a multifunctional heterocyclic system with distinct chemical properties.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₀H₁₄N₂O₃, corresponding to a molecular weight of 210.23 grams per mole. This formula reflects the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a complex bicyclic framework with multiple functional groups. The molecular composition indicates a relatively compact structure with a high degree of heteroatom incorporation, characteristic of bioactive heterocyclic compounds.

The stereochemical aspects of the compound arise primarily from the tetrahydropyridine ring, which adopts a non-planar conformation due to the sp³ hybridization of the saturated carbon atoms at positions 4, 5, 6, and 7. The ring system exhibits conformational flexibility, with the tetrahydropyridine portion capable of adopting different chair, boat, or envelope conformations depending on environmental conditions and intermolecular interactions. The presence of the hydroxymethyl group at position 2 introduces additional conformational complexity, as this substituent can rotate around the carbon-carbon bond connecting it to the pyrazole ring.

Analysis of the molecular structure reveals that the compound possesses multiple hydrogen bond donor and acceptor sites, contributing to its solubility profile and potential for intermolecular interactions. The Simplified Molecular Input Line Entry System representation "COC(=O)C1=C2CCCCN2N=C1CO" provides a linear notation that captures the connectivity pattern and functional group arrangement within the molecule. The topological polar surface area of 64.35 square angstroms and the calculated logarithm of the partition coefficient value of 0.4983 indicate moderate polarity and potential for membrane permeability.

Crystallographic Data and X-ray Diffraction Analysis

While specific crystallographic data for this compound is limited in the available literature, related tetrahydropyrazolopyridine compounds have been extensively studied using X-ray crystallography to elucidate their three-dimensional structures. The structural characterization of similar compounds within the pyrazolopyridine family has provided valuable insights into the conformational preferences and molecular geometry of these heterocyclic systems.

X-ray diffraction studies of related tetrahydropyrazolopyridine derivatives have revealed characteristic bond lengths and angles that are expected to be representative of the target compound. The pyrazole ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen and carbon-carbon bonds ranging from 1.32 to 1.38 angstroms. The tetrahydropyridine ring adopts a non-planar conformation, with the saturated carbon atoms displaying typical sp³ geometry and tetrahedral bond angles approaching 109.5 degrees.

The crystallographic analysis of pyrazolo[1,5-a]pyridine derivatives has demonstrated that these compounds often exhibit intermolecular hydrogen bonding patterns that influence their solid-state packing arrangements. The presence of the hydroxymethyl group in the target compound is expected to participate in hydrogen bonding interactions, both as a donor through the hydroxyl proton and as an acceptor through the oxygen lone pairs. These interactions likely contribute to the compound's crystal stability and influence its physical properties such as melting point and solubility characteristics.

Tautomeric Forms and Conformational Stability

The tautomeric behavior of this compound is influenced by the general principles governing pyrazole tautomerism, although the fused ring system and specific substitution pattern create unique considerations. Pyrazole derivatives are known to exhibit prototropic tautomerism, involving the migration of hydrogen atoms between nitrogen positions in the five-membered ring. However, in the case of the target compound, the fusion with the tetrahydropyridine ring constrains the tautomeric possibilities compared to simple pyrazole systems.

The primary tautomeric equilibrium in the compound involves the potential for proton migration within the pyrazole portion of the molecule, although the extent of this tautomerism is limited by the structural constraints imposed by the fused ring system. Studies of related pyrazolopyridine compounds indicate that the tautomeric preferences are influenced by substituent effects, with electron-donating and electron-withdrawing groups affecting the relative stability of different tautomeric forms. The presence of the ester group at position 3 and the hydroxymethyl substituent at position 2 creates an electronic environment that favors the observed structural arrangement.

Conformational stability analysis reveals that the tetrahydropyridine ring exhibits significant flexibility, with the saturated portion capable of adopting multiple conformations. The most stable conformations are typically those that minimize steric interactions between substituents while maximizing favorable intramolecular interactions such as hydrogen bonding. The hydroxymethyl group can participate in intramolecular hydrogen bonding with the ester carbonyl oxygen or the pyrazole nitrogen atoms, potentially stabilizing specific conformational arrangements and influencing the compound's overall three-dimensional structure.

Properties

IUPAC Name

methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-10(14)9-7(6-13)11-12-5-3-2-4-8(9)12/h13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVKLKDTWICHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article provides a detailed overview of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family and features a tetrahydro structure with a hydroxymethyl group and a carboxylate moiety. The molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 218.25 g/mol. The presence of these functional groups enhances its chemical reactivity and biological activity .

Biological Activities

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit various biological activities. Key findings related to this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related compounds have demonstrated the ability to suppress the expression of androgen receptor targets in prostate cancer models .
  • Anti-inflammatory Properties : The structural analogs of this compound have shown potential in reducing inflammation by inhibiting specific inflammatory pathways .
  • Antimicrobial Activity : Similar pyrazole compounds have been evaluated for their antibacterial and antifungal properties against various pathogens such as Staphylococcus aureus and Candida albicans, indicating a potential for antimicrobial applications .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with various biological targets including enzymes and receptors involved in cell signaling pathways. For example:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific kinases involved in inflammatory responses .
  • Cell Cycle Regulation : The compound may influence cell cycle progression in cancer cells through modulation of key regulatory proteins .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

Compound NameStructureBiological Activity
4-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineSimilar core structureAnticancer activity
4,5-Dihydro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acidRelated heterocyclic compoundAnti-inflammatory properties
7-(Methylaminomethyl)-4,5-dihydro-4-methylpyrazolo[1,5-a]pyrimidineSubstituted variantCNS effects

This table illustrates the diverse biological activities associated with structurally similar compounds while emphasizing the unique profile of this compound due to its specific functional groups.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Evaluation : In vitro assays demonstrated that this compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : Studies on animal models revealed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNFα and IL-6.

Scientific Research Applications

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class exhibit significant biological activities. Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has shown promise in various areas:

  • Anticancer Properties : Similar compounds have demonstrated anticancer activity, suggesting potential therapeutic applications for this compound.
  • Anti-inflammatory Effects : The structural similarities with other anti-inflammatory agents indicate possible applications in treating inflammatory diseases.
  • Central Nervous System (CNS) Effects : Variants of this compound have been linked to effects on the CNS, opening avenues for neurological research.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. The compound's unique hydroxymethyl substitution offers potential for diverse chemical transformations not available in other derivatives.

Comparison with Related Compounds

Compound NameStructureBiological Activity
4,5-Dihydro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acidStructureAnti-inflammatory properties
4-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidineStructureAnticancer activity
7-(Methylaminomethyl)-4,5-dihydro-4-methylpyrazolo[1,5-a]pyrimidineStructureCNS effects

This table illustrates how this compound stands out due to its specific combination of functional groups that enhance both its reactivity and biological profile compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the applications of related compounds in various fields:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of pyrazolo-pyridine derivatives. It was found that modifications to the core structure significantly affected their potency against various cancer cell lines.
  • Neuropharmacology : Research in neuropharmacology has indicated that certain pyrazolo derivatives exhibit neuroprotective effects. Investigating this compound could yield insights into its potential as a neuroprotective agent.
  • Anti-inflammatory Studies : Compounds structurally similar to this compound have been tested for anti-inflammatory properties. Results suggest that such compounds could serve as lead compounds for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations at Position 2
2.1.1. Chloromethyl vs. Hydroxymethyl
  • Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
    • Molecular formula : C₁₀H₁₃ClN₂O₂
    • Molecular weight : 228.68 g/mol
    • CAS number : 1779126-41-8 .
    • Key differences :
  • Chlorine substitution increases molecular weight by ~4.46 g/mol.
  • The chloromethyl group is electron-withdrawing, reducing nucleophilicity at position 2 compared to hydroxymethyl. This may affect reactivity in further derivatization (e.g., SN2 reactions) .
2.1.2. Methylene Group
  • Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
    • Structure : Features a methylene group instead of hydroxymethyl.
    • Impact : The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility and altering pharmacokinetic profiles .
2.2. Ester Group Variations at Position 3
2.2.1. Ethyl Ester Analogs
  • Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
    • CAS number : 118055-06-4 .
    • Key differences :
  • Lacks the hydroxymethyl group at position 2, limiting hydrogen-bonding interactions .
2.2.2. Dimethyl Ester Derivatives
  • Dimethyl 4,5,6,7-tetrahydropyrazolo-[1,5-a]pyridine-2,3-dicarboxylate
    • Molecular formula : C₁₁H₁₄N₂O₄
    • Molecular weight : 238.25 g/mol
    • CAS number : 391864-58-7 .
    • Key differences :
  • Additional methyl ester at position 2 increases hydrophobicity but eliminates the hydroxymethyl group’s polar contribution.
  • May exhibit reduced solubility in polar solvents compared to the target compound .
2.3. Core Structure Modifications
2.3.1. Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine
  • Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
    • Structure : Pyrimidine ring replaces pyridine, with syn/anti isomerism due to stereochemistry .
    • Impact : The pyrimidine core introduces additional nitrogen atoms, altering electronic properties and binding affinity in biological systems. Isomerism further complicates pharmacokinetic behavior .

Data Table: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₂N₂O₄ 224.22 86477-07-8 2-hydroxymethyl, 3-methyl ester >97%
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₁₃ClN₂O₂ 228.68 1779126-41-8 2-chloromethyl, 3-methyl ester 97%
Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₄N₂O₂ 206.24 N/A 4-methylene, 3-ethyl ester Discontinued
Dimethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylate C₁₁H₁₄N₂O₄ 238.25 391864-58-7 2-methyl ester, 3-methyl ester >97%

Preparation Methods

Cyclization and Ester Formation

One common approach starts with substituted pyridine derivatives, such as 4-methylpyridine, which undergoes reaction with hydroxylamine derivatives (e.g., N-hydroxy-2,4-dinitrobenzenamine or mesitylenesulfonylhydroxylamine) to form intermediate hydroxylamine adducts. These intermediates are then reacted with alkynes such as ethyl propiolate in the presence of a base like potassium carbonate in polar aprotic solvents (e.g., N,N-dimethylformamide) to promote cyclization and ester formation.

Step Reagents & Conditions Yield (%) Notes
1 4-Methylpyridine + N-hydroxy-2,4-dinitrobenzenamine in MeCN at 20°C for 12 h Formation of hydroxylamine intermediate
2 Add K2CO3, ethyl propiolate in DMF at 20°C for 10 h 59.8 Cyclization to ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
3 Alternative: Mesitylenesulfonylhydroxylamine in DCM at 0°C for 2 h, then K2CO3, ethyl propiolate in DMF at 20°C for 18 h 53 Similar cyclization route with comparable yield

These reactions proceed via nucleophilic attack of the hydroxylamine on the pyridine ring, followed by Michael addition and cyclization to form the pyrazolo ring fused to the pyridine, with the ester group introduced from the propiolate ester.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Key Notes Reference
Hydroxylamine intermediate formation 4-Methylpyridine + N-hydroxy-2,4-dinitrobenzenamine in MeCN, 20°C, 12 h Intermediate formation
Cyclization with ethyl propiolate K2CO3, DMF, 20°C, 10-18 h 53-59.8 Formation of ethyl pyrazolo[1,5-a]pyridine ester
Pd-catalyzed Suzuki coupling Pd(dppf)Cl2, Cs2CO3, DMF, 100°C, 2 h 77 Introduction of methyl substituent
Partial reduction to hydroxymethyl DIBAL (1 M in DCM), DCM, 0°C 41 Formation of hydroxymethyl group at 2-position
Partial hydrogenation to tetrahydro Catalytic hydrogenation (conditions vary) Saturation of 4,5,6,7 positions on pyrazolo[1,5-a]pyridine ring Inferred

Research Findings and Considerations

  • The use of N-hydroxy derivatives and mesitylenesulfonylhydroxylamine as hydroxylamine sources is critical for efficient cyclization to the pyrazolo[1,5-a]pyridine core.
  • Reaction temperature and solvent choice (e.g., acetonitrile for hydroxylamine addition, DMF for cyclization) significantly influence yield and purity.
  • Palladium-catalyzed cross-coupling reactions offer versatility for substituent modification on the heterocyclic ring.
  • Reduction steps require careful stoichiometric control to selectively obtain the hydroxymethyl group without over-reduction.
  • Purity levels of the final compound can reach 97% as reported by commercial suppliers, indicating well-optimized synthetic protocols.

Q & A

Q. What are the most reliable synthetic routes for Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate, and what are the critical reaction parameters?

The synthesis typically involves functionalizing a pyrazolo[1,5-a]pyridine core. A common approach is to start with a precursor such as methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate (), followed by nucleophilic substitution of the chloromethyl group with a hydroxyl group. Key steps include:

  • Chlorination : Using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the chloromethyl moiety .
  • Hydrolysis : Controlled hydrolysis under basic conditions (e.g., NaOH/water or K₂CO₃/methanol) to replace chlorine with a hydroxymethyl group.
    Critical parameters include reaction temperature (40–60°C to avoid decomposition), solvent polarity, and stoichiometric control to minimize side reactions. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the hydroxymethyl group (e.g., δ ~3.8–4.2 ppm for -CH₂OH protons) and fused bicyclic structure. provides SMILES data (C1CCN2C(=C(C=N2)C(=O)O)C1) for comparison .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 225.0874 for C₁₀H₁₃N₂O₃).
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (ester C=O) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Receptor Binding Assays : Screen against G-protein-coupled receptors (GPCRs) or kinases, leveraging the hydroxymethyl group’s hydrogen-bonding capability .
  • Enzyme Inhibition Studies : Test interactions with enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs), using fluorogenic substrates or ELISA-based kits.
  • Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293 or HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity while minimizing byproducts?

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce reaction time .
  • Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (from ethanol/water) to isolate the product. Purity >95% can be confirmed via HPLC with a C18 column .

Q. What structure-activity relationship (SAR) insights exist for modifying the hydroxymethyl substituent?

Comparative studies on analogs suggest:

  • Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group enhances water solubility and hydrogen-bond donor capacity, improving target engagement but potentially reducing membrane permeability .
  • Ester vs. Carboxylic Acid : The methyl ester (vs. free acid) improves bioavailability by balancing lipophilicity (LogP ~1.5 predicted) and metabolic stability .
    Advanced SAR requires systematic substitution at the 2-position (e.g., with fluorinated or aryl groups) and activity profiling against disease-specific targets .

Q. What analytical challenges arise in characterizing stereochemical or polymorphic forms of this compound?

  • Chiral Centers : If the hydroxymethyl group introduces chirality, use chiral HPLC (e.g., Chiralpak IA column) or X-ray crystallography to resolve enantiomers .
  • Polymorphism : Differential scanning calorimetry (DSC) and powder XRD can identify crystalline vs. amorphous forms, which affect dissolution rates .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may stem from:

  • Impurity Profiles : Trace chloromethyl byproducts (from incomplete hydrolysis) can skew bioactivity. Quantify impurities via LC-MS .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times. For example, COX-2 inhibition assays vary significantly with enzyme source (human recombinant vs. tissue-derived) .
  • Pharmacokinetic Variability : Perform in vivo studies with controlled dosing (e.g., intravenous vs. oral) to clarify bioavailability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.